4-Bromobenzo[b]thiophene-3-carboxylic acid
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Description
4-Bromobenzo[b]thiophene-3-carboxylic acid is a chemical compound with the molecular formula C8H5BrO2S . It is a derivative of benzo[b]thiophene, a type of heterocyclic compound . The compound is used as an organic chemical synthesis intermediate .
Synthesis Analysis
The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . Some common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds to form the thiophene ring .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered thiophene ring with a bromine atom and a carboxylic acid group attached . The InChI key for this compound is APBIZVFQQBCAAT-UHFFFAOYSA-N .Chemical Reactions Analysis
Thiophene derivatives, including this compound, can undergo various chemical reactions. For example, they can participate in Suzuki-Miyaura reactions with phenylboronic acid or 3-thienylboronic acid in the presence of a heterogeneous Pd catalyst . They can also undergo metal-free dehydration and sulfur cyclization with elemental sulfur (S8) or EtOCS2K .Physical and Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 207.05 . Its melting point is between 158-163°C . The compound’s SMILES string is OC(=O)c1cscc1Br .Future Directions
Thiophene derivatives, including 4-Bromobenzo[b]thiophene-3-carboxylic acid, have potential applications in various fields. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Future research may focus on exploring these applications further and developing more efficient synthesis methods .
Mechanism of Action
Target of Action
The primary target of 4-Bromobenzo[b]thiophene-3-carboxylic acid is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This could result in changes to the enzyme’s activity, leading to downstream effects on cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its target, it’s plausible that it could impact pathways related to cell growth and differentiation .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzyme. By potentially altering the function of the Tyrosine-protein phosphatase non-receptor type 1, it could influence various cellular processes, including cell growth and differentiation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its target .
Properties
IUPAC Name |
4-bromo-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2S/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMSMYBDPMXUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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